molecular formula C20H23FN4O4S B2949315 N'-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine CAS No. 869075-12-7

N'-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine

Cat. No.: B2949315
CAS No.: 869075-12-7
M. Wt: 434.49
InChI Key: GDXHQCSKTSVGRK-UHFFFAOYSA-N
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Description

N'-(3,4-Dimethoxybenzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine is a structurally complex guanidine derivative incorporating a 3,4-dimethoxybenzenesulfonyl group and a 5-fluoro-2-methylindole ethyl moiety. Guanidine derivatives are well-documented for their diverse bioactivities, including receptor binding and enzyme inhibition . The sulfonyl group enhances metabolic stability and binding affinity, while the fluorine atom on the indole ring may improve pharmacokinetic properties, such as membrane permeability and bioavailability . The 3,4-dimethoxy substitution on the benzene ring is a common pharmacophore in bioactive molecules, often influencing electronic and steric interactions with biological targets .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-2-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O4S/c1-12-15(16-10-13(21)4-6-17(16)24-12)8-9-23-20(22)25-30(26,27)14-5-7-18(28-2)19(11-14)29-3/h4-7,10-11,24H,8-9H2,1-3H3,(H3,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXHQCSKTSVGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCN=C(N)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis or other suitable methods.

    Sulfonylation: The 3,4-dimethoxybenzenesulfonyl chloride is reacted with the indole derivative under basic conditions to form the sulfonylated intermediate.

    Guanidination: The final step involves the reaction of the sulfonylated intermediate with a guanidine derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at the sulfonyl group or other reactive sites.

    Substitution: Nucleophilic or electrophilic substitution reactions may take place, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce desulfonylated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N’-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl and guanidine groups may play crucial roles in binding to these targets, modulating their activity, and triggering downstream biological effects.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Target Compound 3,4-Dimethoxybenzenesulfonyl, 5-fluoro-2-methylindole ethyl Not reported Not reported Not reported -
Compound 26 () Thiazolylmethyl thio, fluorobenzyl-pyridylamine ~700 (estimated) >137 (decomp.) H1 receptor antagonist (Guinea pig ileum)
Compound 20 () Piperidinomethylphenoxypropyl, methoxybenzyl 643 (M+) 86–88 Not reported
N-[2-(4-Fluoro-phenyl)-ethyl]-guanidine 4-Fluorophenethyl 181.2 Not reported Not reported

Pharmacological Profiles

  • Kinase Inhibition: highlights thienoquinolones as CDK5/p25 inhibitors, suggesting that the indole-sulfonyl motif in the target compound could be explored for similar kinase modulation .

Biological Activity

N'-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a guanidine moiety linked to a sulfonyl group and an indole derivative, indicating possible interactions with various biological targets.

Chemical Structure

The molecular formula for this compound can be represented as follows:

C18H22F1N3O4SC_{18}H_{22}F_{1}N_{3}O_{4}S

Molecular Weight

The molecular weight of the compound is approximately 373.45 g/mol.

Structural Features

The compound's structure includes:

  • A 3,4-dimethoxybenzenesulfonyl group, which may enhance solubility and bioavailability.
  • A 5-fluoro-2-methylindole moiety that is often associated with biological activity, particularly in cancer treatment.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action typically involves:

  • Inhibition of Tumor Growth : Studies have shown that related sulfonamide derivatives can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines.

Antiviral Activity

The compound may also demonstrate antiviral properties. For instance, related benzenesulfonamide derivatives have been evaluated for their effectiveness against HIV. In vitro studies suggest that modifications in the sulfonamide structure can lead to enhanced potency against viral replication.

Enzyme Inhibition

The guanidine component is known for its ability to interact with various enzymes. Compounds featuring guanidine moieties have been reported to inhibit enzymes such as:

  • Carbonic Anhydrases (CAs) : Selective inhibition of certain CA isoforms has been noted, which could be beneficial in treating conditions like glaucoma and metabolic disorders.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeEC50 (µM)Reference
Compound AAntiviral0.09
Compound BAnticancer0.25
Compound CEnzyme Inhibitor0.05

Case Study: Antiviral Efficacy

A study involving benzenesulfonamide derivatives showed that specific structural modifications led to a 6.25-fold increase in antiviral activity compared to standard compounds. The research highlighted the importance of the functional groups attached to the benzene ring in enhancing biological efficacy against HIV .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for compounds similar to this compound, with low acute toxicity profiles observed in animal models .

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